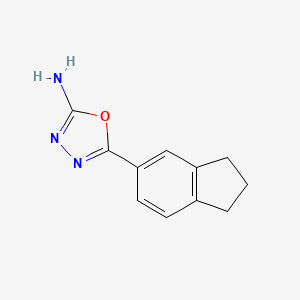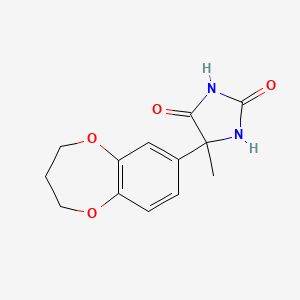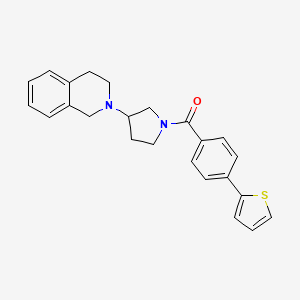
(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone is a synthetic organic molecule characterized by a complex structure that combines multiple functional groups. It has garnered attention in various fields such as medicinal chemistry, organic synthesis, and industrial applications due to its unique properties and potential activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone typically involves multiple steps starting from commercially available precursors. The key steps often include:
Formation of 3,4-Dihydroisoquinoline Core: : This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Pyrrolidine Ring Formation: : The intermediate product is further reacted with a suitable reagent to introduce the pyrrolidine ring, often through a cyclization reaction.
Ketone Formation:
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized conditions to enhance yield and purity. Techniques such as continuous flow synthesis or the use of advanced catalytic systems might be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, where the 3,4-dihydroisoquinoline ring may be converted into its corresponding aromatic isoquinoline derivative.
Reduction: : The compound is also capable of reduction, particularly at the ketone group, resulting in the formation of secondary alcohols.
Substitution: : Various substitution reactions can occur, especially at the thiophene and phenyl rings, leading to a wide array of derivatives.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: : Halogenating agents, electrophiles, and nucleophiles are commonly employed under appropriate conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions vary depending on the reaction type:
Oxidation may produce aromatic isoquinolines.
Reduction yields secondary alcohols.
Substitution yields various functionalized derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, this compound serves as a versatile building block for the construction of more complex molecules. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs. Its unique structure allows for interactions with various biological targets, making it a candidate for the development of therapeutic agents.
Medicine: In medicinal chemistry, (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone is explored for its potential pharmacological activities. It may serve as a lead compound in the design of drugs targeting specific diseases.
Industry: Industrially, this compound can be used in the development of new materials with unique properties, such as polymers or dyes. Its chemical versatility also makes it useful in the production of fine chemicals.
Mechanism of Action
Molecular Targets and Pathways: The exact mechanism of action of (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone is complex and depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The compound's structure allows it to fit into active sites of enzymes or bind to receptor proteins, influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds:
(3-(2,3-Dihydroisoquinolin-1(2H)-yl)pyrrolidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone: : A closely related compound with a similar core structure but slight variations in ring substitution.
(3-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-(furan-2-yl)phenyl)methanone: : Differing by the presence of a furan ring instead of a thiophene ring.
(3-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-(pyridin-2-yl)phenyl)methanone: : Incorporates a pyridine ring, which can alter its chemical and biological properties.
Highlighting Uniqueness: The unique combination of the 3,4-dihydroisoquinoline, pyrrolidine, and thiophene moieties in (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone endows it with distinct chemical and biological properties
List of Similar Compounds:(3-(2,3-Dihydroisoquinolin-1(2H)-yl)pyrrolidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone
(3-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-(furan-2-yl)phenyl)methanone
(3-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-(pyridin-2-yl)phenyl)methanone
That was quite the science ride! Any part you’d like to dive deeper into?
Properties
IUPAC Name |
[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-(4-thiophen-2-ylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2OS/c27-24(20-9-7-19(8-10-20)23-6-3-15-28-23)26-14-12-22(17-26)25-13-11-18-4-1-2-5-21(18)16-25/h1-10,15,22H,11-14,16-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBILFSKQSQNHQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)C4=CC=C(C=C4)C5=CC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(1H-Imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea](/img/structure/B2391493.png)
![2-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-5-nitrobenzamide](/img/structure/B2391494.png)
![N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2,2-diphenylacetamide](/img/structure/B2391496.png)
![3-ethoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B2391498.png)
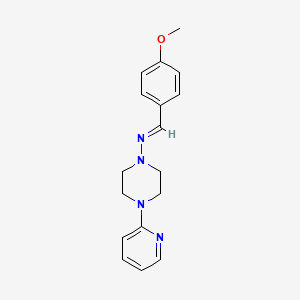
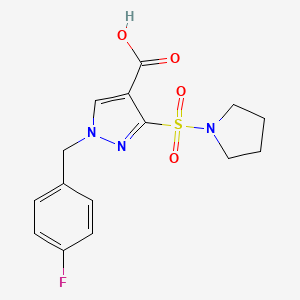
![(E)-N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2391505.png)
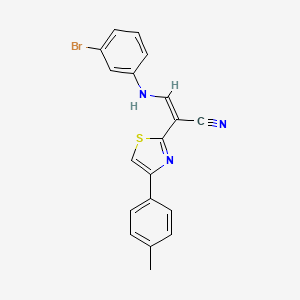
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)
![1-[(4-Bromo-1-methyl-1h-pyrazol-3-yl)methyl]-2,5-dihydro-1h-pyrrole-2,5-dione](/img/structure/B2391509.png)
![6-(4-methoxyphenethyl)-1-methyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2391511.png)
